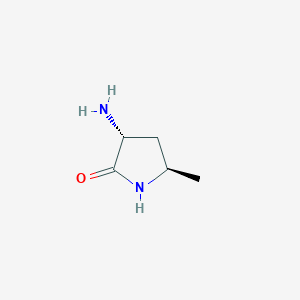

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one

Description

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one is a chiral pyrrolidin-2-one derivative characterized by an amino group at the 3-position and a methyl group at the 5-position on the five-membered lactam ring. Pyrrolidin-2-one scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, including applications as enzyme inhibitors, receptor modulators, and intermediates in synthetic pathways .

Properties

Molecular Formula |

C5H10N2O |

|---|---|

Molecular Weight |

114.15 g/mol |

IUPAC Name |

(3R,5R)-3-amino-5-methylpyrrolidin-2-one |

InChI |

InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4-/m1/s1 |

InChI Key |

SWTNSRXCWULTDK-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H](C(=O)N1)N |

Canonical SMILES |

CC1CC(C(=O)N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reduction of 6-cyano-(5R)-hydroxy-3-oxohexanoic acid tert-butyl ester using a recombinant ketone reductase enzyme. This reaction is carried out in the presence of cofactors such as NAD/NADH or NADP/NADPH and a hydrogen donor like isopropanol. The reaction conditions are typically mild, occurring at room temperature and atmospheric pressure in an aqueous buffer solution with a pH of 6.5 to 7.5 .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of recombinant enzymes allows for high stereoselectivity and yield, making the process economically viable. The reaction conditions are optimized to minimize the formation of by-products and simplify downstream processing.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

(3R,5R)-3-Amino-5-methylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes and receptors.

Mechanism of Action

The mechanism of action of (3R,5R)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

Example 1: (3R,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one (Compound 8, )

- Structure: Features a trifluoromethyl-phenyl group at position 1, a methoxy-phenyl group at position 5, and a chiral phenyl-ethylamino group at position 3.

- Activity: Exhibits potent cannabinoid receptor binding, likely due to the bulky aromatic substituents enhancing lipophilicity and receptor interaction .

- Comparison: Unlike (3R,5R)-3-Amino-5-methylpyrrolidin-2-one, Compound 8’s aromatic groups may limit solubility but improve CNS penetration. The amino group in the target compound could enhance hydrogen bonding, favoring polar interactions.

Example 2: (3S,5R)-5-(3-Methoxy-phenyl)-3-((R)-1-phenyl-ethylamino)-1-(4-trifluoromethyl-phenyl)-pyrrolidin-2-one (Compound 15, )

- Structure : Differs from Compound 8 in stereochemistry at position 3 (3S vs. 3R).

- Activity: Shows reduced cannabinoid receptor affinity compared to Compound 8, highlighting the importance of stereochemistry .

- Comparison : The (3R,5R)-configuration in the target compound may similarly influence receptor selectivity or metabolic stability.

Analogues with Heterocyclic and Triazine Modifications

Example 3: 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one ()

Natural Product Analogues with Hydroxyl and Carboxylic Acid Groups

Example 4: (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid ()

- Structure : A trihydroxyproline derivative with a hydroxymethyl and carboxylic acid group.

- Activity : Acts as a glycosidase inhibitor, disrupting carbohydrate metabolism .

- Comparison: The hydroxyl and carboxylic acid groups in this compound enable extensive hydrogen bonding, contrasting with the amino group in this compound.

Substituted Pyrrolidin-2-ones with Halogen or Hydroxy Groups

Example 5: (R)-5-Aminomethyl-pyrrolidin-2-one ()

- Structure: Features an aminomethyl group at position 5.

- Comparison: The aminomethyl group increases basicity and solubility compared to the methyl group in the target compound. Positional isomerism (3-amino vs. 5-aminomethyl) may lead to divergent biological targets .

Example 6: 3-Hydroxycotinine ()

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Stereochemistry Matters: The (3R,5R)-configuration in the target compound may confer selectivity for specific biological targets, as seen in analogous cannabinoid ligands .

- Substituent Effects: Bulky aromatic groups enhance receptor binding but reduce solubility, while polar groups (e.g., amino) improve solubility and hydrogen-bonding capacity .

- Natural Product Insights: Hydroxyl-rich analogues like trihydroxyproline demonstrate the importance of hydrogen bonding in enzyme inhibition, a feature modifiable in the target compound via its amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.